molecular formula C10H8ClN5O3 B15015956 4-amino-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B15015956
M. Wt: 281.65 g/mol
InChI Key: RGSPPRWRGIWLEE-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a synthetic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is of interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 4-amino-1,2,5-oxadiazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solution with a catalytic amount of glacial acetic acid under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can occur at the Schiff base linkage, converting the imine group to an amine.

    Substitution: The chloro group on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 4-amino-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with biological macromolecules. The compound can form complexes with metal ions, which may enhance its biological activity. It can also interact with DNA, proteins, and enzymes, leading to the inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and the Schiff base linkage contribute to its stability and potential for forming metal complexes, enhancing its applicability in various scientific and industrial fields.

Properties

Molecular Formula

C10H8ClN5O3

Molecular Weight

281.65 g/mol

IUPAC Name

4-amino-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C10H8ClN5O3/c11-6-1-2-7(17)5(3-6)4-13-14-10(18)8-9(12)16-19-15-8/h1-4,17H,(H2,12,16)(H,14,18)/b13-4+

InChI Key

RGSPPRWRGIWLEE-YIXHJXPBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=N/NC(=O)C2=NON=C2N)O

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NNC(=O)C2=NON=C2N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.